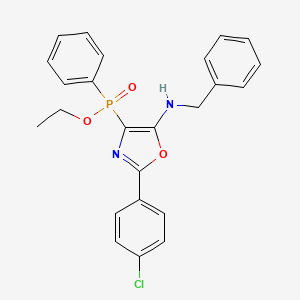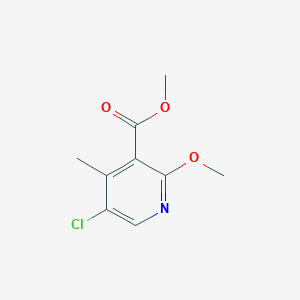
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is an organic compound belonging to the class of nicotinic acid esters. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the nicotinic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
作用机制
Target of Action
It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .
Result of Action
Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .
生化分析
Biochemical Properties
It is known that the compound is a methyl ester of niacin, which plays a crucial role in the metabolism of cells . It is also known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Cellular Effects
Given its structural similarity to niacin, it may influence cellular metabolism and gene expression .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which involve the transfer of organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable and can be readily prepared .
Metabolic Pathways
Given its structural similarity to niacin, it may be involved in similar metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate typically involves the esterification of 5-Chloro-2-methoxy-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired ester product .
化学反应分析
Types of Reactions
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinic acid esters.
科学研究应用
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate has several applications in scientific research:
相似化合物的比较
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient for muscle and joint pain.
Methyl 5-hydroxy-3-pyridinecarboxylate: Another nicotinic acid ester with similar structural features.
Uniqueness
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is unique due to the presence of the chloro and methoxy groups, which impart distinct chemical and biological properties.
属性
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVAQFVFQJGTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)
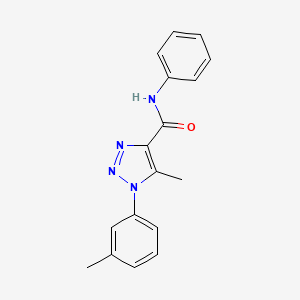
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)
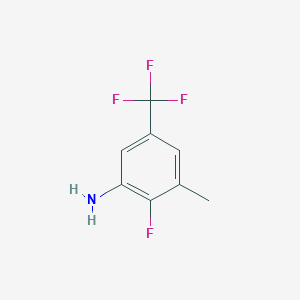

![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)
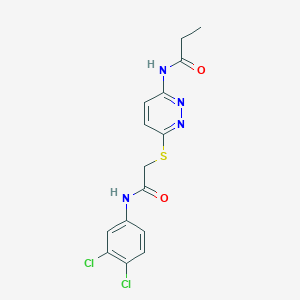
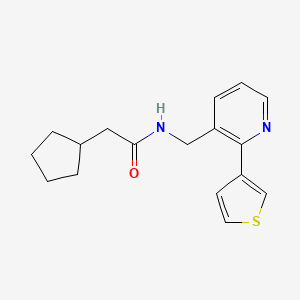
![1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2745284.png)
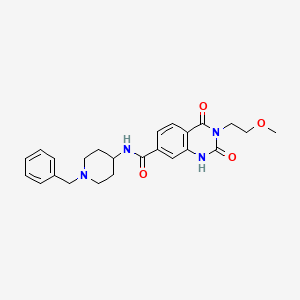
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
